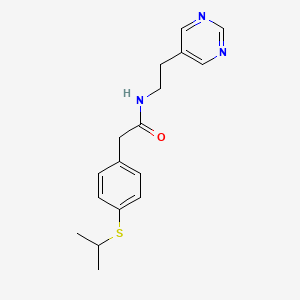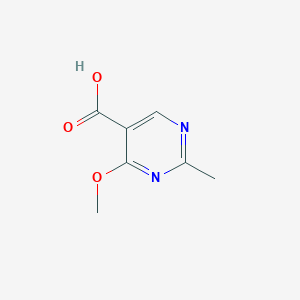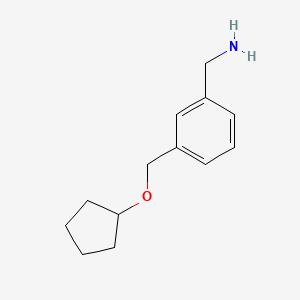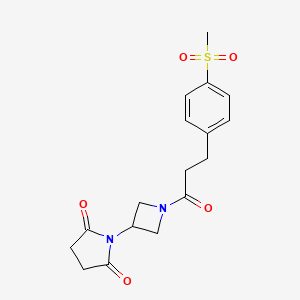![molecular formula C15H13F3N6OS B2800125 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide CAS No. 878735-08-1](/img/structure/B2800125.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .
Synthesis Analysis
A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazol-2-thiol in good yields with employing a convergent synthetic route .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .Chemical Reactions Analysis
As shown in Scheme 1, a series of N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides were synthesized from DHA by a two-step procedure; 2-amino-5-dehydroabietyl -1,3,4-thiadiazole 2 was readily afforded in 82 .Physical And Chemical Properties Analysis
The yield of N-(Thiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide was 78% and its melting point was 271.4–272.5 °C .Applications De Recherche Scientifique
Antimicrobial Activity
The grafting of chitosan with hydrophilic thiadiazole increases the solubility of chitosan and enhances electrostatic attraction between functionalized chitosan and bacterial cell walls. As a result, this compound exhibits high activity against pathogenic bacteria (such as S. aureus, B. subtilis, E. coli, and P. aeruginosa) and unicellular fungi (C. albicans) . Researchers have synthesized novel polymers by linking chitosan with 1,3,4-thiadiazole compounds, which can be incorporated into film dressings for wound management.
Drug Delivery Systems
Biodegradable polymers, including film dressings, play a crucial role in drug delivery. The synthesized polymers derived from 1,3,4-thiadiazole-modified chitosan have been mixed with film-forming agents to create transparent, uniform, and non-irritating film dressings. These dressings can potentially serve as drug carriers, releasing therapeutic agents over time .
Insecticidal Properties
N-(5-aryl-1,3,4-thiadiazol-2-yl)carboxamides have been investigated as a new class of insecticides. The compound N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide demonstrated insecticidal activity against cotton aphids (Aphis gossypii), peach aphids (Myzus persicae), and tobacco whiteflies (Bemisia tabaci) .
Anticancer Potential
In a study evaluating novel 1,3,4-thiadiazole derivatives, one compound (N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) inhibited the Abl protein kinase and showed selective activity against Bcr-Abl positive leukemia cell lines . This suggests potential applications in cancer therapy.
Antiviral and Antimicrobial Coatings
Given its antimicrobial properties, this compound could be incorporated into coatings for medical devices, surfaces, or textiles. By inhibiting microbial growth, it may contribute to infection control and hygiene.
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
The mode of action of this compound is likely related to its interaction with DNA replication processes. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, derivatives of 1,3,4-thiadiazole, including this compound, can disrupt DNA replication processes, inhibiting the growth of both bacterial and cancer cells .
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, it is likely that this compound affects pathways related to cell division and growth .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The result of the compound’s action is likely the inhibition of cell growth and replication, given its potential to disrupt DNA replication processes . For instance, one derivative of 1,3,4-thiadiazole was found to be most active in inhibiting the growth of the SK-MEL-2 cell line .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6OS/c1-3-11-20-22-14(26-11)19-13(25)12-8(2)24(23-21-12)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJIKBXMIBKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)

![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)
![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)




![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)